2-フェニル-9H-カルバゾール

概要

説明

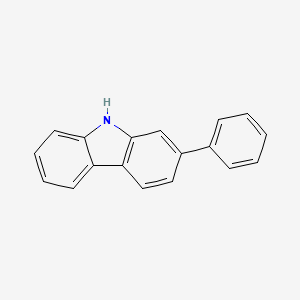

2-Phenyl-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties, which include a nitrogen-containing aromatic heterocyclic system.

科学的研究の応用

2-phenyl-9H-carbazole has a wide range of applications in scientific research:

作用機序

Target of Action

It’s known that carbazole derivatives are useful for versatile pharmacological applications .

Mode of Action

Carbazole moieties can be electropolymerized, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .

Biochemical Pathways

It’s known that 9h-carbazole can be primarily converted into 9h-carbazol-1-ol and 9h-carbazol-3-ol by biphenyl-utilizing bacteria .

Pharmacokinetics

It’s known that the compound has high gi absorption, is bbb permeant, and is a substrate of p-gp . It also inhibits CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .

Result of Action

It’s known that carbazole derivatives have a broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Action Environment

It’s known that the quantum yields and radiative decay constants in the film state were gradually enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .

生化学分析

Biochemical Properties

2-Phenyl-9H-carbazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which may exhibit different biological activities compared to the parent compound . Additionally, 2-phenyl-9H-carbazole has been shown to interact with certain proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

2-Phenyl-9H-carbazole exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating cell growth, differentiation, and apoptosis . By modulating the activity of key proteins in these pathways, 2-phenyl-9H-carbazole can impact gene expression and cellular metabolism. Furthermore, this compound has been shown to affect the proliferation and viability of certain cancer cell lines, suggesting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 2-phenyl-9H-carbazole involves its binding interactions with various biomolecules. It has been found to bind to the active sites of certain enzymes, leading to their inhibition or activation . For example, 2-phenyl-9H-carbazole can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can result in the accumulation of DNA damage and subsequent cell death. Additionally, 2-phenyl-9H-carbazole has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-phenyl-9H-carbazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that 2-phenyl-9H-carbazole can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of 2-phenyl-9H-carbazole in animal models have been studied to understand its pharmacological and toxicological properties. Different dosages of the compound have been administered to animals, revealing a range of effects. At low doses, 2-phenyl-9H-carbazole has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

2-Phenyl-9H-carbazole is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation and other oxidative reactions, leading to the formation of metabolites with different biological activities. These metabolic transformations can influence the overall pharmacokinetics and pharmacodynamics of 2-phenyl-9H-carbazole, affecting its efficacy and safety profile. Additionally, the compound can interact with cofactors and other enzymes involved in metabolic processes, further modulating its effects on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-phenyl-9H-carbazole within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes through passive diffusion or facilitated by specific transporters . Once inside the cells, 2-phenyl-9H-carbazole can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity.

Subcellular Localization

The subcellular localization of 2-phenyl-9H-carbazole plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For example, 2-phenyl-9H-carbazole has been shown to localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular responses. Additionally, the compound can accumulate in mitochondria, affecting mitochondrial function and cellular energy metabolism.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-9H-carbazole typically involves the reaction of carbazole with phenyl halides under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where carbazole is reacted with phenyl bromide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 2-phenyl-9H-carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

2-phenyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Halogens, nitrating agents

Major Products Formed

Oxidation: Carbazole-9-one derivatives

Reduction: Dihydrocarbazole derivatives

Substitution: Various substituted carbazole derivatives

類似化合物との比較

2-phenyl-9H-carbazole can be compared with other carbazole derivatives such as:

9H-carbazole: The parent compound, which lacks the phenyl group, making it less versatile in terms of functionalization.

Dibenzothiophene: Another biaryl compound with sulfur in place of nitrogen, used in different industrial applications.

The uniqueness of 2-phenyl-9H-carbazole lies in its combination of the carbazole core with a phenyl group, enhancing its electronic properties and making it suitable for a broader range of applications .

生物活性

2-Phenyl-9H-carbazole is a significant compound within the carbazole family, known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, neuroprotective, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

2-Phenyl-9H-carbazole features a carbazole core with a phenyl substituent at the 2-position. This unique structure contributes to its biological activity and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-phenyl-9H-carbazole and its derivatives.

- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study reported that N-substituted carbazoles showed enhanced anticancer activity, with 2-phenyl-9H-carbazole displaying significant effects on human breast cancer cells (MCF-7) at low concentrations .

Case Study: Apoptosis Induction

In vitro studies demonstrated that 2-phenyl-9H-carbazole induced apoptosis in Capan-2 cells by activating caspase pathways, leading to cell death. The compound was also effective in vivo, preventing tumor growth in xenograft models without noticeable toxicity .

Neuroprotective Effects

Research indicates that 2-phenyl-9H-carbazole possesses neuroprotective properties.

- Mechanism : It acts through antioxidative mechanisms, protecting neuronal cells from oxidative stress. A specific study found that this compound significantly reduced cell injury induced by glutamate at concentrations as low as 3 µM .

Neuroprotective Activity Table

| Concentration (µM) | Effect | Cell Line |

|---|---|---|

| 3 | Significant neuroprotection | HT22 |

| 30 | Enhanced protection | Various neuronal cells |

Antimicrobial Activity

The antimicrobial potential of 2-phenyl-9H-carbazole has been evaluated against various bacterial strains.

- Findings : In a disk diffusion assay, derivatives of carbazole exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli. The compounds inhibited bacterial growth at concentrations ranging from 31.25 to 250 µg/mL .

Antibacterial Activity Table

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-cyano-9H-carbazole | Bacillus subtilis | 15 |

| 3,6-Dibromo-9H-carbazole | Escherichia coli | 12 |

| 2-phenyl-9H-carbazole | Staphylococcus aureus | 14 |

特性

IUPAC Name |

2-phenyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLDYQBWZHPGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88590-00-5 | |

| Record name | 2-Phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。